4,4'-Stilbenedicarboxylic acid

Catalog No.
S618244
CAS No.
100-31-2
M.F
C16H12O4
M. Wt
268.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Stilbenedicarboxylic acid

CAS Number

100-31-2

Product Name

4,4'-Stilbenedicarboxylic acid

IUPAC Name

4-[(E)-2-(4-carboxyphenyl)ethenyl]benzoic acid

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

InChI

InChI=1S/C16H12O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H,17,18)(H,19,20)/b2-1+

InChI Key

SBBQDUFLZGOASY-OWOJBTEDSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O

Synonyms

4,4'-stilbenedicarboxylic acid

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=O)O)C(=O)O

Metal-Organic Frameworks (MOFs):

4,4'-SDA acts as a luminescent ligand, meaning it can bind to metal ions and emit light. This characteristic makes it valuable in constructing three-dimensional (3D) MOFs. These frameworks consist of metal ions connected by organic linker molecules, like 4,4'-SDA. The resulting structures have numerous potential applications, including:

  • Sensing: MOFs with 4,4'-SDA can selectively detect specific molecules due to their unique luminescence properties.
  • Drug delivery: MOFs can encapsulate and deliver drugs to targeted cells, making them promising tools for cancer treatment.
  • Luminescence: The luminescent properties of 4,4'-SDA-based MOFs can be used in various optoelectronic applications, such as light-emitting diodes (LEDs) and solar cells.
  • Gas adsorption: MOFs with 4,4'-SDA can efficiently capture and store gases, making them relevant for gas separation and environmental remediation.

Fluorescent Whitening Agents:

4,4'-SDA serves as a precursor in the synthesis of stilbene-based fluorescent whitening agents (FWAs). These FWAs absorb ultraviolet (UV) light and re-emit it as visible light, giving fabrics, detergents, and paper a brighter and whiter appearance.

Other Applications:

,4'-SDA is also being explored in other research areas, including:

  • Supercapacitors and batteries: The material's properties show potential for developing new energy storage devices.
  • Organic synthesis: 4,4'-SDA can be used as a building block for the synthesis of various organic compounds.

4,4'-Stilbenedicarboxylic acid is an organic compound with the molecular formula C₁₆H₁₂O₄. This compound is a derivative of stilbene, characterized by two carboxylic acid groups attached to its benzene rings. It is known for its luminescent properties and is utilized as a ligand in various chemical applications, particularly in the formation of metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions .

  • Acute Toxicity: 4,4'-SDCA is classified as harmful if swallowed and can cause skin and eye irritation [4].
  • Flammability: Limited data available, but the presence of aromatic rings suggests potential flammability.
  • Reactivity: No specific information on reactivity, but carboxylic acid groups can react with strong bases or reducing agents.
Safety Precautions

Standard laboratory safety practices should be followed when handling 4,4'-SDCA, including wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

Data Source:

  • PubChem.
  • Li, H., et al. (2023). (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. CrystEngComm, 25(2), 332-342.
  • Ullmann reaction.
  • Sigma-Aldrich.

  • Oxidation: This compound can be oxidized to yield corresponding quinones. Common reagents for this reaction include potassium permanganate and chromium trioxide in acidic conditions.
  • Reduction: The carboxylic acid groups can be reduced to alcohols using reagents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The aromatic rings undergo electrophilic substitution reactions, which can introduce halogens or nitro groups under controlled conditions .

Common Reagents and Conditions

Reaction TypeReagentsMajor Products
OxidationPotassium permanganate, Chromium trioxideQuinones
ReductionLithium aluminum hydride, Sodium borohydrideAlcohols
SubstitutionHalogens, Nitrating agentsHalogenated or nitrated derivatives

Research indicates that 4,4'-Stilbenedicarboxylic acid exhibits various biological activities:

  • Anticancer Properties: Studies have explored its potential as an anti-cancer agent, particularly in targeting specific cancer cell lines.
  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammation, making it a candidate for therapeutic applications.
  • Fluorescent Probes: Its luminescent properties allow it to be utilized as a fluorescent probe in biochemical assays .

The synthesis of 4,4'-Stilbenedicarboxylic acid can be achieved through several methods:

  • Dibromostilbene Reaction: A common method involves reacting dibromostilbene with sodium carbonate in an alcoholic solution. This reaction is catalyzed by copper powder and maintained at boiling temperatures.
  • Coupling Reactions: Another method includes coupling paratolunitrile under alkaline conditions to form the desired dicarboxylic acid .

Industrial Production

In industrial settings, continuous flow reactors and optimized reaction conditions are often employed to enhance yield and purity.

4,4'-Stilbenedicarboxylic acid has diverse applications across various fields:

  • Chemistry: Used as a ligand in the synthesis of metal-organic frameworks.
  • Biology: Investigated for drug delivery systems and as a fluorescent probe.
  • Medicine: Explored for therapeutic properties including anti-cancer and anti-inflammatory effects.
  • Industry: Utilized in producing luminescent materials and as an intermediate in organic synthesis .

The interaction studies of 4,4'-Stilbenedicarboxylic acid reveal its ability to form stable complexes with various metal ions. This property allows it to influence cellular processes by interacting with enzymes and proteins through hydrogen bonding and coordination mechanisms. These interactions can lead to significant changes in enzyme activity and cellular metabolism .

Several compounds share structural similarities with 4,4'-Stilbenedicarboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2,2'-Stilbenedicarboxylic acidTwo carboxylic groups on different benzene ringsDifferent spatial arrangement affecting reactivity
1,2-Benzenedicarboxylic acidCarboxylic groups on adjacent carbon atomsDifferent electronic properties
4-Hydroxy-4'-stilbenedicarboxylic acidHydroxy group addition alters solubilityEnhanced solubility compared to 4,4'-Stilbenedicarboxylic acid

The unique positioning of the carboxylic groups in 4,4'-Stilbenedicarboxylic acid contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

100-31-2

Wikipedia

4-[(E)-2-(4-carboxyphenyl)ethenyl]benzoic acid

Dates

Modify: 2023-08-15

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